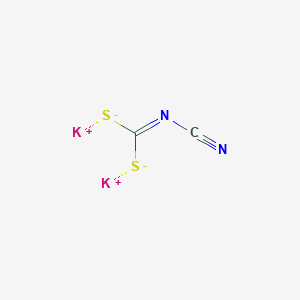

Dipotassium cyanodithiocarbamate

説明

Dipotassium cyanodithiocarbamate is a potassium salt of cyanodithiocarbamic acid, characterized by the presence of a dithiocarbamate group (-N-CSS⁻) modified with a cyano substituent. This compound belongs to the broader class of dithiocarbamates, which are sulfur-rich ligands known for their strong metal-chelating properties .

特性

CAS番号 |

13145-41-0 |

|---|---|

分子式 |

C2K2N2S2 |

分子量 |

194.37 g/mol |

IUPAC名 |

dipotassium;cyanoiminomethanedithiolate |

InChI |

InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |

InChIキー |

MFVWSFXQWMYYSF-UHFFFAOYSA-L |

SMILES |

C(#N)N=C([S-])[S-].[K+].[K+] |

正規SMILES |

C(#N)N=C([S-])[S-].[K+].[K+] |

他のCAS番号 |

13145-41-0 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,8-bis-maleimidodiethyleneglycol is synthesized through a multi-step process involving the reaction of maleic anhydride with diethyleneglycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The maleimide groups are introduced through a cyclization reaction, which is facilitated by the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of 1,8-bis-maleimidodiethyleneglycol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反応の分析

4. 科学研究への応用

1,8-ビス-マレイミドジエチレングリコールは、科学研究において幅広い用途を持っています。

科学的研究の応用

1,8-bis-maleimidodiethyleneglycol has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking reagent to study molecular interactions and structural biology

Biology: Facilitates the exploration of protein oligomerization and interactions, aiding in the understanding of cellular processes

Medicine: Employed in the development of drug delivery systems and therapeutic agents due to its ability to form stable conjugates with biomolecules

Industry: Utilized in the production of advanced materials and bioconjugates, enhancing the properties of polymers and other industrial products

作用機序

6. 類似化合物の比較

1,8-ビス-マレイミドジエチレングリコールは、他のビスマレイミド架橋剤と比較して、溶解性と安定性を高めるPEGスペーサーによってユニークです。類似の化合物には次のものがあります。

1,4-ビスマレイミドブタン(BMB): 炭化水素スペーサーを持つ短い架橋剤.

ビスマレイミドヘキサン(BMH): より長い炭化水素スペーサーを持つ別のビスマレイミド架橋剤.

ビスマレイミドエタン(BMOE): 炭化水素スペーサーを持つ短い架橋剤.

1,11-ビスマレイミド-トリエチレングリコール(BM(PEG)3): 1,8-ビス-マレイミドジエチレングリコールに似ていますが、PEGスペーサーが長くなっています.

これらの化合物は、スペーサーの長さと溶解性の特性が異なります。そのため、1,8-ビス-マレイミドジエチレングリコールは、溶解性と安定性を高める必要があるアプリケーションに特に有利です.

類似化合物との比較

Comparison with Similar Compounds

Structural and Coordination Chemistry

Dithiocarbamates exhibit a planar [S₂C-NR₂]⁻ structure, enabling diverse coordination modes (monodentate, bidentate, or bridging) with transition metals . The substitution of a cyano group in dipotassium cyanodithiocarbamate introduces additional electron-withdrawing effects, likely altering bond lengths and angles compared to analogs like sodium diethyldithiocarbamate or potassium morpholine dithiocarbamate. For instance:

Cyanodithiocarbamates may exhibit stronger π-backbonding with metals like Cu(II) or Ni(II), enhancing complex stability compared to unsubstituted dithiocarbamates .

Thermal Stability

Thermal decomposition temperatures vary among dithiocarbamate salts. For example:

- Sodium dithiocarbamates decompose at 150–200°C, releasing CS₂ and amines .

- Potassium salts (e.g., potassium pyrrolidinedithiocarbamate) show higher stability, decomposing at 220–250°C . The cyano group in this compound likely increases thermal resilience, analogous to cyanide-containing complexes, though experimental data are needed for confirmation.

Solubility and Reactivity

Potassium dithiocarbamates generally exhibit high solubility in polar solvents (e.g., water, methanol) due to their ionic nature. Substitutions influence solubility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。